N-(5-Bromopyridin-2-yl)-N'-[(pyridin-2-yl)methyl]thiourea
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Overview
Description
N-(5-Bromopyridin-2-yl)-N’-[(pyridin-2-yl)methyl]thiourea is a chemical compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromopyridin-2-yl)-N’-[(pyridin-2-yl)methyl]thiourea typically involves the reaction of 5-bromopyridine-2-amine with pyridine-2-carbaldehyde in the presence of thiourea. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromopyridin-2-yl)-N’-[(pyridin-2-yl)methyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The brominated pyridine ring can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives of the thiourea moiety.
Reduction: Pyridine derivatives with reduced bromine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-Bromopyridin-2-yl)-N’-[(pyridin-2-yl)methyl]thiourea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated pyridine ring and thiourea moiety could play a role in binding to these targets, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Chloropyridin-2-yl)-N’-[(pyridin-2-yl)methyl]thiourea
- N-(5-Fluoropyridin-2-yl)-N’-[(pyridin-2-yl)methyl]thiourea
- N-(5-Iodopyridin-2-yl)-N’-[(pyridin-2-yl)methyl]thiourea
Uniqueness
N-(5-Bromopyridin-2-yl)-N’-[(pyridin-2-yl)methyl]thiourea is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Bromine is larger and more polarizable than other halogens, which can affect the compound’s chemical and biological properties.
Properties
CAS No. |
835629-71-5 |
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Molecular Formula |
C12H11BrN4S |
Molecular Weight |
323.21 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-(pyridin-2-ylmethyl)thiourea |
InChI |
InChI=1S/C12H11BrN4S/c13-9-4-5-11(15-7-9)17-12(18)16-8-10-3-1-2-6-14-10/h1-7H,8H2,(H2,15,16,17,18) |
InChI Key |
DMFZMMWJZJLMMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=S)NC2=NC=C(C=C2)Br |
Origin of Product |
United States |
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